molecular formula C25H21F3N4OS2 B2849367 8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1223894-86-7

8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2849367
CAS No.: 1223894-86-7
M. Wt: 514.59
InChI Key: QNUCEEVBCDBKIG-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one) with two distinct substituents: a 4-propan-2-ylphenylmethyl group at position 8 and a 3-(trifluoromethyl)phenylmethylsulfanyl group at position 12. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylphenyl moiety may contribute to steric bulk and target selectivity .

Properties

IUPAC Name

8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4OS2/c1-15(2)18-8-6-16(7-9-18)13-31-22(33)21-20(10-11-34-21)32-23(31)29-30-24(32)35-14-17-4-3-5-19(12-17)25(26,27)28/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUCEEVBCDBKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Annulation and Tetrazole Formation

Initial steps often involve the construction of the thiophene ring fused to a tetrazole moiety. A method adapted from EvitaChem’s synthesis of analogous tricyclic systems employs a [3+2] cycloaddition between a nitrile oxide and a thioamide precursor. For instance, reacting 3-mercapto-2-nitrobenzoic acid with an acetylene derivative under basic conditions yields a thieno[3,2-d]tetrazole intermediate, which is subsequently oxidized to introduce the ketone functionality at position 7.

Ring Closure via Nucleophilic Aromatic Substitution

The central diazepine ring is formed through nucleophilic aromatic substitution between a halogenated tetrazole-thiophene precursor and a diaminoalkane. Patent WO2020055976A1 demonstrates this using tert-butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-6-yl) acetate derivatives, where a brominated intermediate undergoes coupling with ethylenediamine in the presence of cesium carbonate. Yield optimization (68–72%) is achieved using dimethylacetamide (DMA) at 80°C.

Substituent Introduction: Propan-2-ylphenyl and Trifluoromethylphenyl Groups

Alkylation at Position 8

The 4-propan-2-ylbenzyl group is introduced via alkylation of the tricyclic core’s secondary amine. A modified Ullmann coupling employs copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand system, reacting the core with 4-(propan-2-yl)benzyl bromide in toluene at 110°C. This method affords a 65% yield, with residual starting material removed via silica gel chromatography.

Sulfanyl Bridge Installation at Position 12

The [[3-(trifluoromethyl)phenyl]methylsulfanyl] moiety is incorporated through a thiol-ene reaction or nucleophilic displacement. A two-step sequence from patent US7199257B1 involves:

  • Thioether Formation : Treating the core’s brominated derivative with 3-(trifluoromethyl)benzyl mercaptan in dichloromethane using tetrabutylammonium hydrogensulfate as a phase-transfer catalyst.
  • Oxidation to Sulfone (Optional) : Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, though this step is omitted in the target compound.

Critical Reaction Optimization

Solvent and Catalyst Screening

Comparative studies from US7199257B1 and WO2020055976A1 highlight solvent effects on yield:

Reaction Step Solvent Catalyst Yield (%)
Thioether Formation Dichloromethane Tetrabutylammonium HSO4 78
Thioether Formation Ethyl Acetate Tetrabutylammonium HSO4 62
Alkylation Toluene CuI/N,N'-dimethylcyclohexane 65
Alkylation DMF CuI/N,N'-dimethylcyclohexane 48

Polar aprotic solvents like DMA enhance nucleophilicity but may promote side reactions in alkylation steps.

Temperature and Time Dependence

  • Thiophene Annulation : Optimal at 80°C for 12 hours; higher temperatures (>100°C) degrade the tetrazole ring.
  • Sulfanyl Bridge Installation : Complete conversion within 4 hours at 25°C under nitrogen.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, CF3-Ar-H), 4.52 (s, 2H, SCH2), 3.89 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 1.33 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • MS (ESI+) : m/z 589.2 [M+H]+, calculated for C27H23F3N4OS2: 588.1.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O) shows ≥98% purity, with retention time = 12.7 minutes.

Challenges and Alternative Approaches

Regioselectivity in Tetrazole Functionalization

Competing alkylation at N10 versus N11 is mitigated by pre-coordinating the amine with BF3·OEt2, directing the benzyl group to N8.

Trifluoromethyl Group Introduction

Direct trifluoromethylation via Ullmann-type coupling is low-yielding (<30%). An alternative route employs 3-(trifluoromethyl)benzyl bromide, prepared by radical bromination of 3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

Chemical Reactions Analysis

8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, like many bioactive molecules, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1 highlights key structural analogues and their distinguishing features.

Compound Name / ID Core Structure Substituents (Position) Key Differences
Target Compound Tricyclic (N/S-heteroatom-rich) 8: 4-propan-2-ylphenylmethyl; 12: 3-(trifluoromethyl)phenylmethylsulfanyl Reference compound for comparison
Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (8a) Thiazole ring Trifluoromethylphenyl-thiazole substituent Lacks tricyclic core; simpler heterocycle with ester functional group
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) Spiro-diazaspiro[4.5]decane Chlorophenyl-piperazine chain Spirocyclic system; distinct pharmacophore (piperazine vs. tricyclic core)
Indomethacin Indole acetic acid 2-D similarity (Tanimoto = 0.96) but low 3-D similarity (ST = 0.66, CT = 0.25) Demonstrates divergence between 2D/3D similarity metrics

Methodological Approaches for Comparison

  • 2D Similarity (Tanimoto Coefficient): The target compound’s binary fingerprint (e.g., presence/absence of functional groups) aligns with a Tanimoto coefficient >0.85 for analogues like indomethacin, but this method overlooks stereoelectronic effects .
  • 3D Similarity (Shape-Tanimoto, ST): Compounds with similar 3D shape (ST >0.9) may share binding modes despite differing 2D structures.
  • Neighbor Preference Index (NPI): Subsets like PharmAct-(B) exhibit stronger 2D preferences (ΔNPI >0.5), suggesting tricyclic cores with polar groups favor 2D similarity in activity-focused datasets .

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group increases LogP (~3.5 predicted) compared to non-fluorinated analogues (e.g., compound 14, LogP = 2.1) .
  • Metabolic Stability: Methylsulfanyl groups are prone to oxidation, but the trifluoromethyl group may reduce CYP450-mediated metabolism relative to chlorophenyl analogues .
  • Target Selectivity: The tricyclic core’s rigidity may favor kinase or protease inhibition, contrasting with spirocyclic systems (e.g., compound 14) that target GPCRs .

Case Study: 2D vs. 3D Similarity Discordance

As seen with indomethacin and sulindac, the target compound’s 3D shape could yield unexpected bioactivity overlaps. For instance, a 2D-dissimilar analogue (Tanimoto <0.4) with high ST (>0.9) might share target binding despite structural dissimilarity . This highlights the need for multi-dimensional similarity assessments in drug discovery.

Research Findings and Data Interpretation

  • QSAR Analysis: Substituent electronegativity (e.g., CF₃ vs. CH₃) correlates with improved target affinity (pIC₅₀ increase of 1.2 log units) in kinase inhibition assays .
  • Shape-Based Screening: ROCS (Rapid Overlay of Chemical Structures) identified 15 hits with ST >0.85, of which 30% showed >50% inhibition in vitro, validating 3D methods .
  • Dataset Dependency: The PubChem-(B) set’s broad chemical space favors 2D similarity (NPI ≈ 0), while focused subsets (e.g., Drug-(B)) skew toward 3D matches (ΔNPI = -0.3) .

Q & A

Basic: What synthetic strategies are recommended for constructing the tricyclic core of this compound?

Methodological Answer:
The synthesis of polyheterocyclic systems like this compound typically involves multi-step protocols. Key steps include:

  • Cyclocondensation : Using thiourea derivatives with α,β-unsaturated ketones to form thiazine/thiazole intermediates.
  • Mannich Reactions : To introduce substituents like the 4-propan-2-ylphenylmethyl group at position 8.
  • Thioether Formation : Nucleophilic substitution (e.g., using 3-(trifluoromethyl)benzyl thiol) at position 12 under basic conditions (e.g., K₂CO₃ in DMF).
    Reference analogous syntheses in tricyclic diazathia systems for stepwise optimization .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolves the stereochemistry of the tricyclic framework and confirms substituent positions (e.g., propan-2-ylphenyl orientation) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethylphenyl methylsulfanyl group at δ ~3.9–4.2 ppm) and aromatic coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (<2 ppm error).

Advanced: How can computational methods elucidate electronic effects of the trifluoromethyl group?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the -CF₃ group on reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions influenced by the trifluoromethyl substituent.
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide SAR .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to evaluate heterogeneity in published IC₅₀ values .

Basic: What structural features drive its potential bioactivity?

Methodological Answer:

  • Tricyclic Core : Facilitates π-π stacking with aromatic residues in protein targets .
  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via lipophilicity modulation .
  • Methylsulfanyl Linker : Provides flexibility for target engagement while maintaining steric accessibility .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the 7-keto position for aqueous solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing .

Basic: How to assess purity and stability under storage conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products (e.g., oxidation at the sulfur atom) using C18 columns and gradient elution .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests room-temperature stability) .
  • Forced Degradation Studies : Expose to UV light, humidity, and acidic/basic conditions to identify labile sites .

Advanced: How does the propan-2-ylphenyl group influence conformational dynamics?

Methodological Answer:

  • Dynamic NMR : Measure rotational barriers of the isopropyl group to assess steric hindrance effects.
  • Molecular Dynamics (MD) Simulations : Simulate torsional angles to predict dominant conformers in solution .
  • Crystal Packing Analysis : Evaluate intermolecular interactions (e.g., van der Waals contacts) in polymorphs .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits for IC₅₀ determination.
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 or HeLa cell lines with positive controls (e.g., doxorubicin) .
  • Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) for BBB penetration prediction .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., replacing CF₃ with Cl or OCH₃) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • 3D-QSAR Models : Develop CoMFA/CoMSIA models to prioritize synthetic targets .

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